
Di-tert-butyl piperidine-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl piperidine-1,4-dicarboxylate is an organic compound with the molecular formula C15H27NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as a protecting group in organic synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-tert-butyl piperidine-1,4-dicarboxylate can be synthesized through the reaction of piperidine-1,4-dicarboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the synthesis of this compound follows similar principles but is optimized for larger quantities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction produces alcohols. Substitution reactions result in various functionalized derivatives .
Scientific Research Applications
Di-tert-butyl piperidine-1,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines and carboxylic acids in organic synthesis.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: This compound is used in the manufacture of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of di-tert-butyl piperidine-1,4-dicarboxylate primarily involves its role as a protecting group. The tert-butyl groups shield reactive sites on the piperidine ring, preventing unwanted reactions during synthesis. The protecting groups can be removed under mild acidic conditions, revealing the functional groups for further reactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl N-Boc-piperidine-4-carboxylate: Similar in structure but with ethyl groups instead of tert-butyl groups.
1-Boc-4-anilinopiperidine-1-carboxylate: Contains an aniline group, used in the synthesis of fentanyl derivatives.
Methyl 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylate: Similar protecting group properties but with a methyl ester.
Uniqueness
Di-tert-butyl piperidine-1,4-dicarboxylate is unique due to its stability and ease of removal under mild conditions. This makes it particularly useful in multi-step organic syntheses where protecting groups need to be selectively removed without affecting other functional groups .
Properties
Molecular Formula |
C15H27NO4 |
|---|---|
Molecular Weight |
285.38 g/mol |
IUPAC Name |
ditert-butyl piperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C15H27NO4/c1-14(2,3)19-12(17)11-7-9-16(10-8-11)13(18)20-15(4,5)6/h11H,7-10H2,1-6H3 |
InChI Key |
NMPQIWVAVGEMRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN(CC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



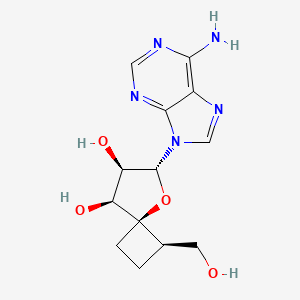
![4-[Bromo(difluoro)methoxy]-2-chloro-pyridine](/img/structure/B13908363.png)
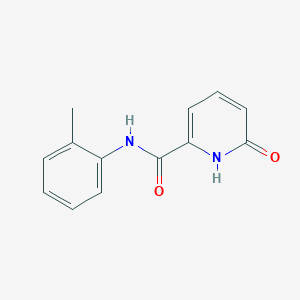
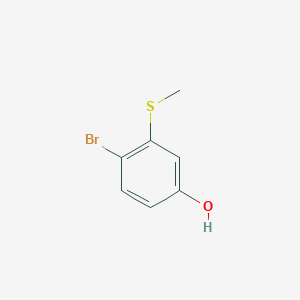
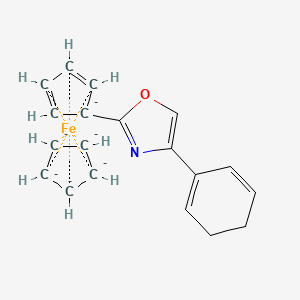
![6-[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13908399.png)

![2-{1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl}ethanamine](/img/structure/B13908407.png)
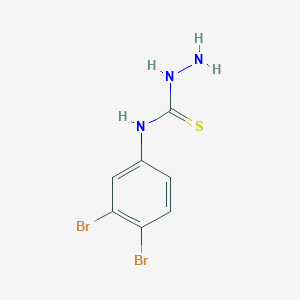
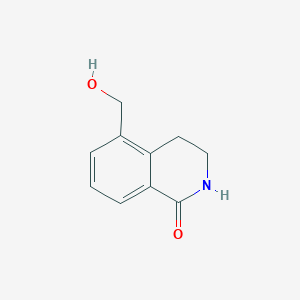


![[(6R,8S)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol](/img/structure/B13908432.png)
